molecular formula C15H28O B076134 4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one CAS No. 10534-37-9

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one

Cat. No.: B076134
CAS No.: 10534-37-9
M. Wt: 224.38 g/mol
InChI Key: RLPJJOKZQQYRCM-UHFFFAOYSA-N
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Description

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one is an organic compound characterized by a cyclohexane ring substituted with an isopropyl group and a methylpentan-2-one moiety. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms 4-isopropylcyclohexane, which is then further reacted with 4-methylpentan-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various cyclohexanol and cyclohexanone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclohexane ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other cyclohexane derivatives may not be suitable .

Properties

CAS No.

10534-37-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one

InChI

InChI=1S/C15H28O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11,13-14H,6-10H2,1-5H3

InChI Key

RLPJJOKZQQYRCM-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1)C(C)(C)CC(=O)C

Canonical SMILES

CC(C)C1CCC(CC1)C(C)(C)CC(=O)C

10534-37-9

Origin of Product

United States

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